6,10-Dithiaspiro[4.5]decan-1-ol
Description
6,10-Dithiaspiro[4.5]decan-1-ol is a sulfur-containing spirocyclic compound characterized by a unique bicyclic structure where two rings (a five-membered and a six-membered ring) share a single spiro carbon atom. The sulfur atoms are positioned at the 6- and 10-positions of the spiro system, and a hydroxyl group is attached at the 1-position (Figure 1) .
Properties
CAS No. |
70067-95-7 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
6,10-dithiaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C8H14OS2/c9-7-3-1-4-8(7)10-5-2-6-11-8/h7,9H,1-6H2 |
InChI Key |
LWKYSKQPOIDPSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)SCCCS2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dithiaspiro[4.5]decan-1-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH₄) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
6,10-Dithiaspiro[4.5]decan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
Neuropharmacology
6,10-Dithiaspiro[4.5]decan-1-ol has been explored for its potential as a pharmacological agent due to its ability to interact with serotonin receptors. Compounds with similar structural features have demonstrated activity as selective agonists for serotonin receptors, indicating that this compound may exhibit similar properties. Specifically, derivatives of this compound have been evaluated for their effects on the 5-HT1A receptor, which is crucial in the treatment of anxiety and depression.
Antinociceptive Activity
Recent studies have indicated that related compounds with the spirocyclic structure show promising antinociceptive (pain-relieving) activities in vivo. For instance, certain derivatives were identified as potent agonists at the 5-HT1A receptor, suggesting potential applications in pain management and neuroprotection . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential.
Chemical Reactivity
The presence of sulfur atoms in the structure of this compound provides opportunities for various chemical reactions, including redox reactions and coordination with metal ions. This reactivity can be harnessed in organic synthesis to create novel compounds with desired functionalities.
Scaffold for Drug Development
Given its unique structure, this compound serves as an attractive scaffold for the development of new pharmaceuticals targeting various biological pathways. The compound's ability to modulate enzyme activities suggests its utility in designing drugs that can selectively interact with specific biological targets .
Case Studies and Research Findings
A few notable studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 6,10-Dithiaspiro[4.5]decan-1-ol involves its interaction with specific molecular targets. The sulfur atoms in the spiro structure can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, the alcohol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6,10-Dithiaspiro[4.5]decan-1-ol and related spirocyclic compounds:
Key Research Findings
Stereochemical Complexity
Sulfur-containing spiro compounds, including this compound, often exhibit stereochemical challenges due to the spiro center and sulfur’s electron-rich nature. For example, (1,4-dithiaspiro[4.5]decan-2-yl)methanol requires specialized chiral resolution techniques, unlike oxygen analogs, which are more straightforward to synthesize .
Physicochemical Properties
- Lipophilicity : Sulfur atoms in 6,10-dithiaspiro compounds increase lipophilicity compared to oxa analogs (e.g., ClogP ~2.5 for oxaspiro vs. ~3.2 estimated for dithiaspiro) .
- Bond Geometry : Oxygen analogs like 6,10-dioxaspiro[4.5]decane-7,9-dione exhibit bond angles of 115–119° (C-C-O), whereas sulfur’s larger atomic radius likely alters ring strain and reactivity .
Biological Activity
6,10-Dithiaspiro[4.5]decan-1-ol is a unique organic compound characterized by its spirocyclic structure that incorporates two sulfur atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The following sections summarize the research findings regarding its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its distinctive spirocyclic configuration allows for unique chemical reactivity, particularly involving redox reactions and coordination with metal ions. The presence of sulfur atoms contributes to its biological interactions, making it a subject of various pharmacological studies.
Pharmacological Potential
Research indicates that this compound may exhibit significant activity as a selective agonist for serotonin receptors, similar to other derivatives in its structural family. This property suggests potential applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .
The mechanism of action appears to involve interaction with specific receptors and modulation of enzyme activities related to cellular pathways. For instance, compounds with similar structures have been shown to affect the activity of 5-HT1A receptors, which are crucial in mood regulation and anxiety responses .
Case Studies
- Serotonin Receptor Agonism : A study demonstrated that derivatives of this compound could act as selective agonists for the 5-HT1A receptor. Compounds were synthesized and evaluated for their efficacy in activating these receptors, showing promising results in enhancing receptor activity while minimizing side effects associated with non-selective agonists .
- Analgesic Effects : Another study investigated the analgesic properties of a closely related compound and found significant pain relief in animal models when administered at doses of 3, 5, and 10 mg/kg. The analgesic effect was notably reversed when a selective antagonist was introduced, confirming the involvement of serotonin pathways in mediating pain relief .
- Antitumor Activity : In vitro studies have indicated that certain derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, compounds derived from the spirocyclic framework showed effectiveness against metastatic melanoma cells without affecting normal melanocytes .
Synthesis Methods
Several methods have been developed for synthesizing this compound:
- Dithiolane Derivatives : The synthesis often begins with dithiolane precursors that undergo modifications to incorporate the spirocyclic structure.
- Oxidative Transformations : Oxidative reactions can be employed to introduce functional groups that enhance biological activity.
- Enantioselective Reductions : High enantioselectivity during reductions has been reported, allowing for the production of specific isomers that may exhibit distinct biological properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Dithiaspiro[4.5]decan-6-one | Similar spirocyclic structure | Different reactivity patterns |
| 1,4-Dithiaspiro[4.5]decan-7-one | Similar sulfur incorporation | Varies in biological activity compared to 6,10-isomer |
| 1,5-Dithiaspiro[5.5]undecan-7-one | Longer carbon chain | Different spatial arrangement affecting properties |
| 1,5-Dithiaspiro[5.5]undecan-8-one | Similar structural framework | Potentially different interaction profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
